6-Chloropyrido[4,3-c][1,5]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloropyrido[4,3-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .
Vorbereitungsmethoden
The synthesis of 6-Chloropyrido[4,3-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction conditions typically involve refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
6-Chloropyrido[4,3-c][1,5]naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic and nucleophilic reagents, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions to form different derivatives, which can be further functionalized for various applications . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Chloropyrido[4,3-c][1,5]naphthyridine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a scaffold for the development of drugs with various biological activities, including anticancer, anti-HIV, and antimicrobial properties . In chemistry, it serves as a ligand for the formation of metal complexes, which are used in catalysis and material science . Additionally, the compound has applications in the development of optical materials and sensors .
Wirkmechanismus
The mechanism of action of 6-Chloropyrido[4,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
6-Chloropyrido[4,3-c][1,5]naphthyridine can be compared with other similar compounds such as 1,6-naphthyridines and other fused 1,5-naphthyridines . These compounds share a similar core structure but differ in their functional groups and substitution patterns, which can lead to differences in their biological activities and applications . For example, 1,6-naphthyridines have been studied for their anticancer and anti-HIV properties, similar to this compound .
Eigenschaften
CAS-Nummer |
923012-53-7 |
---|---|
Molekularformel |
C11H6ClN3 |
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
6-chloropyrido[4,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H6ClN3/c12-11-7-3-5-13-6-8(7)10-9(15-11)2-1-4-14-10/h1-6H |
InChI-Schlüssel |
KKCXNJXULTYNRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CN=C3)C(=N2)Cl)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.